molecular formula C7H11Cl2N3O3 B2476006 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride CAS No. 2241127-80-8

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride

Cat. No. B2476006
CAS RN: 2241127-80-8
M. Wt: 256.08
InChI Key: ZPRDDRBIQFPWCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride”, similar compounds have been synthesized through various methods. For instance, a series of compounds were synthesized by replacing the glutamic acid part of Pemetrexed drug with primary, secondary, and aryl amines .

Scientific Research Applications

Tautomerism and Molecular Interactions

Tautomerism plays a crucial role in the stability and biological activity of nucleic acid bases, including pyrimidine derivatives. The tautomeric equilibria of purine and pyrimidine bases, influenced by their interactions with the environment, are essential for understanding their biological functions. The study by Person et al. (1989) explores how the tautomeric equilibrium of nucleic acid bases, such as purines and pyrimidines, changes due to environmental interactions, highlighting the biological significance of these transformations, especially in the context of mutations and DNA replication accuracy Person et al., 1989.

Pyrimidine Derivatives and Biological Activity

Pyrimidine derivatives exhibit a wide range of biological activities, making them vital for medicinal chemistry. Natarajan et al. (2022) review the structure-activity relationships of pyrimidine derivatives, showcasing their antimicrobial, anticancer, and anti-inflammatory activities. This underscores the potential of 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride for developing new therapeutic agents Natarajan et al., 2022.

Anti-inflammatory Applications

The anti-inflammatory effects of pyrimidine derivatives are attributed to their inhibition of vital inflammatory mediators. Rashid et al. (2021) summarize the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds offer promising avenues for developing novel anti-inflammatory agents with minimal toxicity Rashid et al., 2021.

Pharmacological Potential

Chiriapkin (2022) provides an extensive analysis of the pharmacological activities of pyrimidine derivatives, including their antiviral, psychotropic, and antimicrobial effects. The diverse pharmacological properties of these compounds highlight their potential as scaffolds for new drug development Chiriapkin, 2022.

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have hazard statements like H302, H315, H319, H335 and precautionary statements like P261, P305, P338, P351 .

properties

IUPAC Name

2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.2ClH/c8-4(7(12)13)3-5-9-2-1-6(11)10-5;;/h1-2,4H,3,8H2,(H,12,13)(H,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRDDRBIQFPWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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